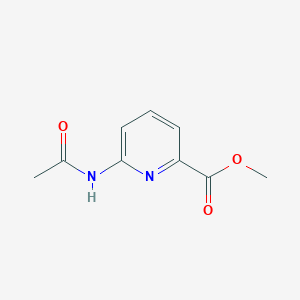

Methyl 6-acetamidopicolinate

Description

Methyl 6-acetamidopicolinate is a heterocyclic compound featuring a pyridine ring substituted with an acetamido group at position 6 and a methyl ester at position 2. Its discontinuation in commercial catalogs further underscores the scarcity of comprehensive studies .

Properties

IUPAC Name |

methyl 6-acetamidopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-4-7(11-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVWODTYXDWSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetamidopicolinate typically involves the acylation of 6-aminopicolinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acylation and esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetamidopicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-acetamidopicolinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 6-acetamidopicolinate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-acetamidopicolinate belongs to the picolinate ester family, which includes compounds with pyridine backbones modified by ester and substituent groups. Below is a systematic comparison with key analogs:

Substituent Position and Functional Group Variations

*Similarity scores (0–1 scale) based on structural and functional group alignment .

Reactivity and Stability

- However, the ester group at position 2 may hydrolyze under acidic or basic conditions.

- Methyl 6-chloropicolinate : The chlorine atom enhances electrophilic substitution reactivity, enabling Suzuki-Miyaura coupling or nucleophilic displacement reactions .

- Methyl 4-aminopyridine-2-carboxylate: The amino group increases solubility in polar solvents and facilitates hydrogen bonding, making it suitable for coordination chemistry .

Spectral Data Comparison

Data from synthesized analogs (e.g., Methyl 6-(chloromethyl)-4-(dodecyloxy)picolinate) highlight key spectral trends:

- 1H NMR : Pyridine protons resonate between δ 7.5–8.5 ppm, with methyl ester signals at δ 3.8–4.0 ppm .

- 13C NMR : Carbonyl carbons (ester) appear at ~165–170 ppm, while pyridine carbons range from 120–150 ppm .

- MS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ at m/z 210 for this compound, inferred from analogs) .

Toxicity and Environmental Impact

Limited data exist for this compound, but analogous compounds like Methyl 2-acetamidoquinoline-6-carboxylate show similar gaps in acute or chronic toxicity profiles .

Biological Activity

Methyl 6-acetamidopicolinate is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the 6-position of a picolinate structure. This unique configuration contributes to its distinct biological properties. The compound can be synthesized through the acylation of 6-aminopicolinic acid with acetic anhydride followed by esterification with methanol, often using sulfuric acid as a catalyst.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The acetamido group can form hydrogen bonds, while the pyridine ring allows for π-π interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, which leads to cell death.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-aminopicolinate | Contains an amino group instead of acetamido | Moderate antimicrobial activity |

| Methyl 6-hydroxypicolinate | Contains a hydroxyl group | Limited anticancer properties |

| Methyl 6-chloropicolinate | Features a chlorine atom | Enhanced reactivity but less selective |

This compound stands out due to its acetamido group, which enhances both its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the compound's effectiveness against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential for use in antibiotic formulations.

- Cancer Cell Line Study : In another research effort, this compound was tested on various cancer cell lines (e.g., breast and colon cancer). The findings showed that the compound induced apoptosis at micromolar concentrations, indicating its potential as a lead compound for drug development.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound modulates key signaling pathways involved in cell survival and proliferation, providing insights into its role as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.